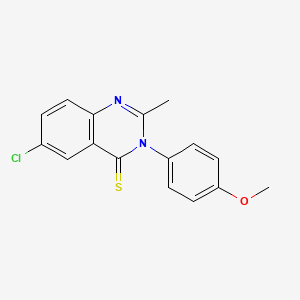
6-Chloro-3-(4-methoxyphenyl)-2-methylquinazoline-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(4-methoxyphenyl)-2-methylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methoxyphenyl)-2-methylquinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorobenzonitrile with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization with carbon disulfide and methyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methoxyphenyl)-2-methylquinazoline-4(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(4-methoxyphenyl)-2-methylquinazoline: Lacks the thione group but shares the quinazoline core.
3-(4-Methoxyphenyl)-2-methylquinazoline-4(3H)-thione: Lacks the chloro group but has similar structural features.
6-Chloro-2-methylquinazoline-4(3H)-thione: Lacks the methoxyphenyl group but retains the quinazoline and thione functionalities.
Uniqueness
6-Chloro-3-(4-methoxyphenyl)-2-methylquinazoline-4(3H)-thione is unique due to the presence of both the chloro and methoxyphenyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
823195-69-3 |
|---|---|
Molecular Formula |
C16H13ClN2OS |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-2-methylquinazoline-4-thione |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-18-15-8-3-11(17)9-14(15)16(21)19(10)12-4-6-13(20-2)7-5-12/h3-9H,1-2H3 |
InChI Key |
SEJQSMKJMKDAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
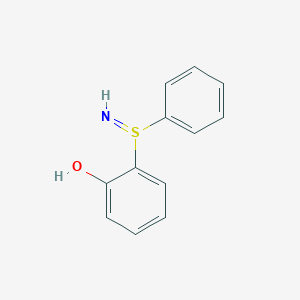
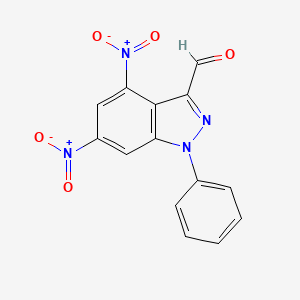
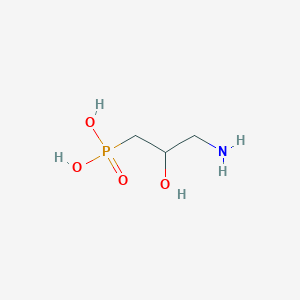


![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
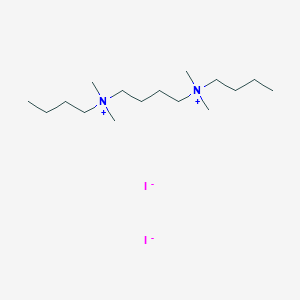
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
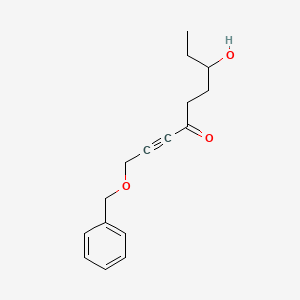
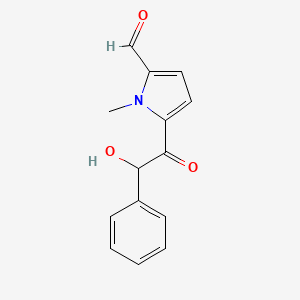
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
